Tributyl trichlorosilyl orthosilicate
Description
Tributyl trichlorosilyl orthosilicate (hypothetical structure: $ \text{C}{12}\text{H}{27}\text{Cl}{3}\text{O}{4}\text{Si}{2} $) is an organosilicon compound featuring three butyl ester groups and one trichlorosilyl ($-\text{SiCl}3$) moiety attached to a central orthosilicate core. This compound likely serves as a reactive intermediate in materials science, combining the hydrolytic instability of chlorosilanes with the organic solubility of alkyl esters.
Properties
CAS No. |
112142-47-9 |
|---|---|
Molecular Formula |
C12H27Cl3O4Si2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
tributyl trichlorosilyl silicate |
InChI |
InChI=1S/C12H27Cl3O4Si2/c1-4-7-10-16-21(17-11-8-5-2,18-12-9-6-3)19-20(13,14)15/h4-12H2,1-3H3 |
InChI Key |
KPXASRZTHPQSHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](OCCCC)(OCCCC)O[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl trichlorosilyl orthosilicate can be synthesized through several methods. One common approach involves the reaction of tributyl orthosilicate with trichlorosilane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
(C4H9O)4Si+HSiCl3→(C4H9)3SiOSiCl3+C4H9OH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl trichlorosilyl orthosilicate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and orthosilicic acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols can be used to replace the chlorine atoms in the trichlorosilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Condensation Reactions: Catalysts such as acids or bases are often used to promote condensation reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and orthosilicic acid.
Condensation Reactions: The major products are siloxane polymers.
Scientific Research Applications
Tributyl trichlorosilyl orthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tributyl trichlorosilyl orthosilicate involves the reactivity of the trichlorosilyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-oxygen or silicon-carbon bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Structural and Functional Differences
Tetrapropyl Orthosilicate ($ \text{C}{12}\text{H}{28}\text{O}_{4}\text{Si} $)
- Structure : Fully alkylated orthosilicate with four propyl groups.
- Reactivity : Undergoes slow hydrolysis to form silica, making it useful in sol-gel processes .
- Stability : High stability under ambient conditions due to the absence of reactive chlorine atoms.
Dichloromethyl[2-(Trichlorosilyl)Ethyl]Silane ($ \text{C}{3}\text{H}{7}\text{Cl}{5}\text{Si}{2} $)
- Structure : Contains two trichlorosilyl groups and a dichloromethyl substituent.
- Reactivity: High reactivity toward moisture, enabling applications in surface functionalization and organometallic synthesis .
- Stability : Low; requires anhydrous storage conditions.
Tributyl Phosphate ($ \text{C}{12}\text{H}{27}\text{O}_{4}\text{P} $)
- Structure: Organophosphate ester with three butyl groups.
- Reactivity : Moderate hydrolysis rate; acts as a solvent and plasticizer in coatings .
- Stability : High thermal and chemical stability.
Key Property Comparison
Research Findings
Reactivity vs. Stability Trade-off :
- Trichlorosilyl groups enhance reactivity but reduce stability, as seen in trichlorosilyl porphyrins (unstable under ambient conditions) .
- Tributyl esters improve organic compatibility, as demonstrated in epoxy coatings using tributyl borate for reduced environmental impact .
Industrial Applications :
- Chlorosilanes like octyltrichlorosilane are used for surface functionalization , suggesting similar applications for the target compound.
- Patents on cyclic silanes and trichlorosilyl derivatives highlight industrial interest in reactive silicon intermediates .
Safety Considerations :
- Chlorinated silanes require stringent handling (e.g., anhydrous conditions, PPE) due to corrosivity, akin to trityl chloride ($ \text{C}{19}\text{H}{15}\text{Cl} $) .
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